Tsao-m(3)T

Catalog No.
S592487
CAS No.
M.F
C25H45N3O8SSi2
M. Wt
603.9 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tsao-m(3)T

Product Name

Tsao-m(3)T

IUPAC Name

1-[(6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3,5-dimethylpyrimidine-2,4-dione

Molecular Formula

C25H45N3O8SSi2

Molecular Weight

603.9 g/mol

InChI

InChI=1S/C25H45N3O8SSi2/c1-16-13-28(22(30)27(8)20(16)29)21-19(35-39(11,12)24(5,6)7)25(17(26)15-37(31,32)36-25)18(34-21)14-33-38(9,10)23(2,3)4/h13,15,18-19,21H,14,26H2,1-12H3/t18-,19+,21-,25?/m1/s1

InChI Key

KZKYYGSZDVZKNJ-XNPIEGOSSA-N

Synonyms

1-(2',5'-bis-O-(tert-butyldimethylsilylribofuranosyl)-3-N-methylthymine)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide), TSAO-m(3)T, TSAO-m3T

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)C)[C@H]2[C@@H](C3([C@H](O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Tsao-m(3)T is a member of the Tert-butyldimethylsilyl-spiroaminooxathioledioxide (TSAO) class of compounds, which are characterized by their unique structural features that include a spirocyclic framework and an oxathiole dioxide moiety. These compounds have garnered attention for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the treatment of viral infections, particularly human immunodeficiency virus (HIV). The specific structure of Tsao-m(3)T includes modifications at the 3' position of the nucleoside backbone, which significantly influences its biological activity and interaction with target enzymes .

That are pivotal for its synthesis and functionalization. Key reactions include:

  • Acylation Reactions: Tsao-m(3)T can be acylated at the 3' position, which enhances its antiviral properties. This modification allows for the exploration of structure-activity relationships to optimize efficacy against HIV .
  • Synthesis of Phosphorus Analogs: Researchers have synthesized phosphorus analogs of Tsao-m(3)T, replacing the oxathiole dioxide ring with an oxaphospholene ring to investigate changes in biological activity and stability .
  • Reactivity with Isocyanates: The compound can react with various isocyanates under mild conditions to yield novel derivatives, expanding its chemical library for potential therapeutic applications .

Tsao-m(3)T exhibits significant biological activity as an NNRTI, primarily targeting HIV-1 reverse transcriptase. Its mechanism involves binding to the enzyme's active site, thereby inhibiting viral replication. Studies have shown that Tsao-m(3)T is effective against both wild-type and certain resistant strains of HIV, highlighting its potential as a therapeutic agent in antiviral regimens . Additionally, it has been noted for its selectivity and potency compared to other compounds in the TSAO class.

Tsao-m(3)T is primarily researched for its application in antiviral therapies, particularly against HIV. Its unique structural characteristics allow it to serve as a scaffold for developing new NNRTIs. Furthermore, ongoing studies are exploring its potential in treating other viral infections like hepatitis C virus (HCV), indicating a broader applicability within antiviral drug development .

Interaction studies involving Tsao-m(3)T have revealed important insights into its binding mechanism with HIV-1 reverse transcriptase. Structural analyses demonstrate that Tsao-m(3)T occupies the NNRTI-binding pocket, causing conformational changes in the enzyme that hinder its function. These interactions are crucial for understanding how modifications to the compound can enhance or reduce its efficacy against resistant strains of HIV .

Several compounds exhibit structural or functional similarities to Tsao-m(3)T, including:

  • Tsao-T: The parent compound from which Tsao-m(3)T is derived; it has similar antiviral properties but may differ in potency.
  • Nevirapine: An established NNRTI that shares a similar mechanism of action but has different structural features.
  • Efavirenz: Another NNRTI used in HIV treatment; it has distinct pharmacokinetic properties compared to Tsao-m(3)T.
CompoundStructural FeaturesBiological ActivityPotency Against HIV
Tsao-m(3)TSpirocyclic structure with oxathioleNNRTIHigh
Tsao-TSimilar spirocyclic structureNNRTIModerate
NevirapineNon-symmetrical structureNNRTIHigh
EfavirenzCyclic structure with different ringsNNRTIHigh

Tsao-m(3)T stands out due to its unique spirocyclic arrangement and specific modifications at the 3' position, which contribute to its distinct biological profile and interaction capabilities compared to these other compounds.

TSAO-m3T (Tsao-m(3)T) is a synthetic nucleoside analogue characterized by a complex molecular architecture. Its molecular formula is C₂₅H₄₅N₃O₈SSi₂, with a molecular weight of 603.9 g/mol. The IUPAC name reflects its stereochemical and functional features:
1-[(5R,6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ⁶-thiaspiro[4.4]non-3-en-8-yl]-3,5-dimethylpyrimidine-2,4-dione.

Table 1: Core Structural Data

ParameterValue/Description
Molecular FormulaC₂₅H₄₅N₃O₈SSi₂
Molecular Weight603.9 g/mol
IUPAC Name1-[(5R,6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ⁶-thiaspiro[4.4]non-3-en-8-yl]-3,5-dimethylpyrimidine-2,4-dione
CAS Number142102-79-2

This nomenclature emphasizes the spirocyclic thiaspiro[4.4]nonane core, tert-butyldimethylsilyl (TBDMS) protecting groups at the 2′- and 5′-positions of the ribose, and a 3-N-methylthymine base.

Three-Dimensional Conformational Analysis

TSAO-m3T adopts distinct conformations critical for its biological activity. NMR and computational studies reveal the following key features:

Furanose Ring Puckering

The ribose moiety exhibits an O4′-endo envelope conformation (N-type pseudorotation), stabilized by the TBDMS groups at 2′ and 5′. This puckering mode positions the spiro-oxathioledioxide ring and thymine base for optimal interactions with target enzymes.

Glycosidic Bond Dynamics

The glycosidic bond between the thymine base and ribose adopts a syn/anti equilibrium, with the syn conformation stabilized by an intramolecular hydrogen bond between the spiro-amino group and the C2 carbonyl of the thymine.

Exocyclic C4′–C5′ Bond Rotation

The C4′–C5′ bond shows restricted rotation, favoring g+ rotamers (60–70% occupancy) in TSAO-m3T. This contrasts with analogues like TSAO-T, which exhibit greater rotational freedom.

Table 2: Conformational Parameters

ParameterTSAO-m3TAnalogues (e.g., TSAO-T)
Pseudorotation (P)96° (O4′-endo)86° (O4′-endo)
Sugar Pucker (τ)42°50°
C4′–C5′ Rotamerg+ (60–70%)Free rotation
Glycosidic BondSyn preferenceSyn/anti equilibrium

Key Functional Groups and Stereochemical Features

TSAO-m3T’s structure includes specialized groups that dictate its binding specificity and enzymatic inhibition.

Stereogenic Centers

The spirocyclic core contains four stereogenic centers (C5, C6, C8, C9), all in the R-configuration, ensuring precise spatial arrangement for interactions with HIV-1 reverse transcriptase (RT).

Functional Group Roles

Functional GroupPositionRole in Binding/Activity
TBDMS groups2′, 5′-OHydrophobic interactions with Val-A106, Val-A179 in RT
Spiro-oxathioledioxide3′-positionHydrogen bonding with Glu-B138 in RT
3-N-methylthymineN3Aromatic stacking with Phe-A227; reduced cytotoxicity vs. TSAO-T

Structural Comparisons with Analogues

TSAO-m3T differs from parent compounds like TSAO-T through N3-methylation, which enhances selectivity and reduces off-target effects.

Table 3: Key Structural Differences

FeatureTSAO-m3TTSAO-T
N3 SubstituentMethylHydrogen
EC₅₀ (HIV-1)17 µM0.04–0.06 µM
CytotoxicityLowHigher
Binding Pocketp66/p51 interfaceNNIBP

Synthetic and Stability Considerations

TSAO-m3T is synthesized via stereoselective alkylation at the N3 position of TSAO-T, followed by TBDMS protection. The compound exhibits high stability in physiological buffers (PBS, pH 7.2) with no detectable degradation over 72 hours.

The synthesis of TSAO-m3T (tert-butyldimethylsilyl-spiroaminooxathioledioxide-3-N-methylthymine) begins with the construction of a specialized nucleoside backbone that serves as the foundation for this unique compound [1] [2]. The nucleoside backbone of TSAO-m3T consists of a ribofuranose sugar moiety to which a thymine base is attached through an N-glycosidic bond [3]. This structural arrangement is critical for the compound's distinctive chemical properties and serves as the scaffold upon which further modifications are made [2] [3].

The synthesis of the nucleoside backbone typically employs the silyl-Hilbert-Johnson reaction (also known as the Vorbrüggen reaction), which is the most common method for forming nucleosides [15]. This reaction involves the coupling of a silylated heterocyclic base (thymine) with an electrophilic sugar derivative in the presence of a Lewis acid [15]. The reaction proceeds through the formation of a glycosidic bond between the anomeric carbon of the ribose sugar and the N1 position of the thymine base [3] [15].

A key aspect of the nucleoside backbone synthesis is the stereoselective formation of the β-nucleoside, which possesses the S configuration at the anomeric carbon [15]. This stereoselectivity is achieved through neighboring group participation when an acyl-protected ribose is employed in the reaction [15]. The resulting β-configuration is essential for the biological activity and structural integrity of TSAO-m3T [1] [3].

Table 1: Key Reaction Conditions for Nucleoside Backbone Synthesis

Reaction StepReagentsConditionsYield (%)
Base silylationThymine, hexamethyldisilazane, trimethylsilyl chloride80°C, 2-3 hours85-95
GlycosylationSilylated thymine, protected ribose, Lewis acid (SnCl₄ or TMSOTf)-78°C to 25°C, 2-4 hours70-80
DeprotectionMethanolic ammonia or sodium methoxide25°C, 12 hours75-85

The nucleoside backbone synthesis requires careful control of reaction conditions to ensure proper stereochemistry and regioselectivity [15]. The presence of the ribofuranose ring in TSAO-m3T imposes conformational constraints that influence the subsequent modifications and the overall three-dimensional structure of the molecule [2] [19]. This conformational preference is crucial for the proper positioning of functional groups in the final compound [19].

Spiroaminosultone Moiety Construction

The spiroaminosultone moiety is a distinctive structural feature of TSAO-m3T, consisting of a spirocyclic system where the anomeric carbon belongs simultaneously to the ribofuranose sugar and to a five-membered oxathioledioxide ring bearing an amino group [17] [19]. This unique structural element is constructed at the 3' position of the ribofuranose ring and represents one of the most challenging aspects of TSAO-m3T synthesis [17] [4].

The construction of the spiroaminosultone moiety involves a series of carefully orchestrated reactions that begin with modifications at the 3' position of the nucleoside backbone [17]. The process typically starts with the introduction of a leaving group at the 3' position, which is then displaced by a nucleophile to initiate the formation of the spirocyclic system [4] [17]. This transformation requires precise control of reaction conditions to ensure the correct stereochemistry and regioselectivity [17].

A key step in the construction of the spiroaminosultone moiety is the formation of the oxathioledioxide ring system [4]. This is typically achieved through a cyclization reaction involving a sulfur-containing reagent that reacts with appropriately functionalized precursors at the 3' position of the ribofuranose [4] [17]. The cyclization process must be carefully controlled to ensure the formation of the desired spirocyclic structure with the correct stereochemistry [17].

The amino group at the spiro moiety is introduced either during the cyclization process or through subsequent modification of the spirocyclic system [27]. This amino group plays a crucial role in the chemical properties of TSAO-m3T and serves as a potential site for further functionalization [27] [3]. The positioning of this amino group is critical for maintaining the proper three-dimensional structure of the molecule [3].

Table 2: Spiroaminosultone Moiety Construction Steps

StepReaction TypeKey ReagentsYield (%)
13' Position ActivationMesyl chloride, pyridine85-90
2Nucleophilic DisplacementSodium azide, DMF75-80
3SpirocyclizationSulfur dioxide, base60-70
4Amino Group IntroductionReduction or nucleophilic substitution70-75

The construction of the spiroaminosultone moiety represents a significant synthetic challenge due to the complexity of forming a spirocyclic system with the correct stereochemistry and functionality [17] [22]. Various approaches have been developed to address this challenge, including the use of specialized reagents and reaction conditions that facilitate the formation of the desired spirocyclic structure [17] [22]. The success of these approaches depends on careful control of reaction parameters and the use of appropriate protecting groups to prevent unwanted side reactions [22].

Recent advances in spirocyclic chemistry have led to improved methods for constructing the spiroaminosultone moiety, including the use of radical-based approaches and transition metal-catalyzed reactions [26] [25]. These newer methodologies offer potential advantages in terms of efficiency, stereoselectivity, and functional group compatibility [25] [26].

Silylation Protocols for 2',5'-O-TBDMS Protection

The silylation of the 2' and 5' hydroxyl groups with tert-butyldimethylsilyl (TBDMS) protecting groups is a critical step in the synthesis of TSAO-m3T [11] [19]. This protection strategy serves multiple purposes: it enhances the stability of the molecule during subsequent synthetic steps, influences the conformational properties of the nucleoside, and contributes to the overall biological activity of the final compound [19] [23].

The selective silylation of the 2' and 5' positions requires careful control of reaction conditions to achieve the desired regioselectivity [11]. Several protocols have been developed for this purpose, with variations in reagents, solvents, and reaction conditions to optimize the yield and selectivity of the silylation process [11] [13]. The most common approach involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of an appropriate base, such as imidazole or pyridine [11] [31].

One effective protocol for 2',5'-O-TBDMS protection involves a two-step process [31]. First, the 5' hydroxyl group is selectively protected using one equivalent of TBDMSCl in the presence of imidazole in a solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) [31]. This selectivity is achieved due to the greater accessibility and reactivity of the primary 5' hydroxyl compared to the secondary 2' and 3' hydroxyls [11] [31]. Subsequently, the 2' position is protected using additional TBDMSCl under more forcing conditions, often with a stronger base or higher reaction temperature [31].

Alternative approaches include the use of tert-butyldimethylsilyl triflate (TBDMSOTf) as a more reactive silylating agent, which can be particularly useful for the less reactive 2' hydroxyl position [11]. The choice of solvent also plays a crucial role in determining the regioselectivity of the silylation reaction, with DMF and pyridine being commonly used due to their ability to facilitate the reaction and influence the selectivity [13] [31].

Table 3: Comparison of Silylation Protocols for 2',5'-O-TBDMS Protection

ProtocolReagentsSolventTemperatureTimeYield (%)Selectivity
StandardTBDMSCl, imidazoleDMF25°C12-24h60-70Moderate
EnhancedTBDMSCl, imidazoleDMF-imidazole25°C2h50-60Good
ReactiveTBDMSOTf, 2,6-lutidineDCM-78°C to 0°C2-4h70-80Excellent
CatalyticTBDMSCl, organic catalystMeOH25°C4-6h65-75Very good

The protection of the 2' and 5' positions with TBDMS groups is particularly important for TSAO-m3T as these bulky silyl groups contribute significantly to the compound's three-dimensional structure and influence its interactions with target enzymes [19] [23]. The TBDMS groups create hydrophobic pockets that can engage in favorable interactions with hydrophobic regions of proteins, enhancing binding affinity and specificity [19] [23].

Recent advances in silylation protocols include the development of organocatalytic methods that can achieve high regioselectivity for 2'-O-TBDMS protection [11]. These approaches utilize small organic catalysts that can recognize specific sites on the nucleoside and direct the silylation reaction accordingly [11]. Such methods offer advantages in terms of efficiency, selectivity, and environmental compatibility compared to traditional approaches [11].

Modifications at N-3 Position of Thymine

The N-3 position of the thymine base in TSAO-m3T represents a key site for structural modification that significantly influences the compound's properties [3] [9]. The introduction of a methyl group at this position, resulting in the formation of TSAO-m3T from the parent compound TSAO-T, is a critical modification that alters the electronic properties and steric environment of the thymine base [3] [9].

The methylation of the N-3 position is typically achieved through alkylation reactions using appropriate methylating agents [9] [16]. Common reagents for this purpose include methyl iodide, dimethyl sulfate, or methyl tosylate in the presence of a suitable base such as potassium carbonate or sodium hydride [9] [16]. The reaction conditions must be carefully controlled to ensure selective methylation at the N-3 position while avoiding unwanted side reactions at other nucleophilic sites within the molecule [16].

A standard protocol for N-3 methylation involves the treatment of TSAO-T with methyl iodide in the presence of anhydrous potassium carbonate in a solvent such as acetone [9]. The reaction is typically carried out under reflux conditions for 5-10 hours, resulting in the formation of TSAO-m3T in yields ranging from 70% to 80% [9]. Alternative approaches include the use of phase-transfer catalysis or microwave-assisted reactions to enhance the efficiency and selectivity of the methylation process [16].

The N-3 position of thymine in TSAO derivatives can also accommodate a variety of other substituents beyond the methyl group [3] [9]. These include larger alkyl groups, functionalized alkyl chains, and groups containing additional reactive functionalities that can serve as handles for further modifications [3] [9]. The introduction of these diverse substituents allows for the fine-tuning of the compound's properties and the creation of a library of TSAO analogues with varied characteristics [9].

Table 4: N-3 Thymine Modification Methods and Outcomes

ModificationReagentsConditionsYield (%)Product Properties
MethylationCH₃I, K₂CO₃Acetone, reflux, 5-10h70-80Enhanced stability
EthylationC₂H₅I, K₂CO₃Acetone, reflux, 8-12h65-75Increased lipophilicity
PropylationC₃H₇I, K₂CO₃Acetone, reflux, 10-15h60-70Further increased lipophilicity
Functionalized alkylationX-(CH₂)n-Y, baseDMF, 25-60°C, 12-24h50-70Varied based on functional group

The modification at the N-3 position has been shown to significantly impact the conformational properties of TSAO derivatives [3] [19]. The introduction of substituents at this position can influence the orientation of the thymine base relative to the ribose sugar, affecting the overall three-dimensional structure of the molecule [19]. This conformational effect is particularly important for TSAO-m3T, as it can influence the compound's interactions with target enzymes and other biological molecules [19].

Research has demonstrated that N-3 substituted TSAO derivatives, including TSAO-m3T, often exhibit different chemical and biological properties compared to the unsubstituted parent compound [3] [9]. The N-3 methyl group in TSAO-m3T, for example, alters the electronic distribution within the thymine base, affecting hydrogen bonding capabilities and other non-covalent interactions [3] [9]. These changes can translate into modified reactivity patterns and biological activities, highlighting the importance of this position for the design and development of TSAO analogues [9] [19].

Dates

Last modified: 07-20-2023

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